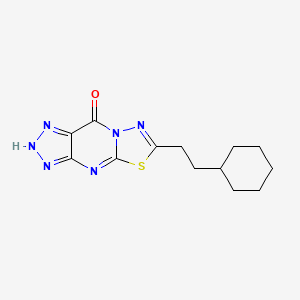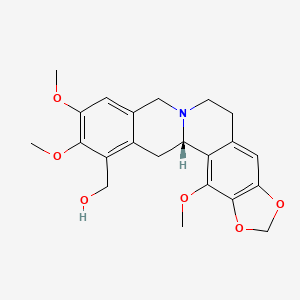
1,8-Naphthalènediméthanol
Vue d'ensemble
Description
1,8-Naphthalenedimethanol, also known as 1,8-bis(hydroxymethyl)naphthalene, is an aromatic diol. This compound is characterized by the presence of two hydroxymethyl groups attached to the naphthalene ring at the 1 and 8 positions. It is a white crystalline solid with a molecular formula of C12H12O2 and a molecular weight of 188.22 g/mol .
Applications De Recherche Scientifique
1,8-Naphthalenedimethanol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
Target of Action
1,8-Naphthalenedimethanol, also known as 1,8-bis(hydroxymethyl)naphthalene, is an aromatic diol The primary targets of this compound are not well-documented in the literature
Mode of Action
It is synthesized by the reduction of 1,8-naphthalic anhydride using lithium aluminum hydride . The exact interaction of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
The biochemical pathways affected by 1,8-Naphthalenedimethanol are currently unknown. It’s worth noting that the compound may be used in the synthesis of 1,8-bis(chloromethyl)-naphthalene and 1,8-dimethylnaphthalene , suggesting potential involvement in synthetic chemical pathways.
Analyse Biochimique
Biochemical Properties
1,8-Naphthalenedimethanol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it can be used in the synthesis of 1,8-bis(chloromethyl)naphthalene and 1,8-dimethylnaphthalene . The interactions of 1,8-Naphthalenedimethanol with these biomolecules are primarily through its hydroxyl groups, which can form hydrogen bonds and other interactions, affecting the structure and function of the enzymes and proteins involved.
Cellular Effects
1,8-Naphthalenedimethanol has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular components can lead to changes in the expression of specific genes and the activation or inhibition of signaling pathways, thereby altering cellular behavior and metabolic activities .
Molecular Mechanism
The molecular mechanism of 1,8-Naphthalenedimethanol involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The hydroxyl groups of 1,8-Naphthalenedimethanol enable it to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Naphthalenedimethanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,8-Naphthalenedimethanol remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to 1,8-Naphthalenedimethanol in in vitro or in vivo studies has demonstrated sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1,8-Naphthalenedimethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, 1,8-Naphthalenedimethanol can become toxic, leading to adverse effects such as cellular damage or disruption of normal metabolic processes. Threshold effects and toxicities observed in these studies highlight the importance of dosage optimization .
Metabolic Pathways
1,8-Naphthalenedimethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s role in these pathways underscores its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1,8-Naphthalenedimethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of 1,8-Naphthalenedimethanol is essential for elucidating its biological effects and potential therapeutic applications .
Subcellular Localization
1,8-Naphthalenedimethanol exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its interactions with cellular components and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,8-Naphthalenedimethanol can be synthesized through the reduction of 1,8-naphthalic anhydride using lithium aluminum hydride (LiAlH4) as the reducing agent . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the reducing agent. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 1,8-Naphthalenedimethanol are not widely documented, the reduction of 1,8-naphthalic anhydride remains the primary synthetic route. Industrial processes would likely involve large-scale reduction reactions followed by purification steps such as distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Naphthalenedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of 1,8-dimethylnaphthalene.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) is used for converting hydroxymethyl groups to chloromethyl groups.
Major Products:
Oxidation: 1,8-Naphthalenedicarboxylic acid.
Reduction: 1,8-Dimethylnaphthalene.
Substitution: 1,8-Bis(chloromethyl)naphthalene.
Comparaison Avec Des Composés Similaires
1,4-Naphthalenedimethanol: Similar structure but with hydroxymethyl groups at the 1 and 4 positions.
1,8-Naphthalenedicarboxylic acid: Oxidized form with carboxylic acid groups.
1,8-Dimethylnaphthalene: Reduced form with methyl groups.
Uniqueness: 1,8-Naphthalenedimethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and derivatives. The presence of hydroxymethyl groups at the 1 and 8 positions allows for specific interactions and applications that are not possible with other similar compounds .
Propriétés
IUPAC Name |
[8-(hydroxymethyl)naphthalen-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,13-14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINZUYYYXDLSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)C(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174103 | |
| Record name | 1,8-Naphthalenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2026-08-6 | |
| Record name | 1,8-Naphthalenedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Naphthalenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Naphthalenedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)


![carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1207346.png)



![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)



